3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone
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Overview
Description
3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom at the 2’ position and two methyl groups at the 2 and 4 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,4-dimethylbenzoyl chloride reacts with 2-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and methyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)-2’-chloropropiophenone
- 3-(2,4-Dimethylphenyl)-2’-bromopropiophenone
- 3-(2,4-Dimethylphenyl)-2’-iodopropiophenone
Uniqueness
3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its halogenated analogs.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-7-8-14(13(2)11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUORFQLOSNBRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644694 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-28-0 |
Source
|
Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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